1-benzyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-benzyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. The benzyl group attached to the triazole ring can influence the compound’s properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various methods, including:
Cyclization Reactions: Starting from benzyl hydrazine and formamide, cyclization can occur under acidic or basic conditions to form the triazole ring.
Nucleophilic Substitution: Benzylation of 1H-1,2,4-triazol-5(4H)-one using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions for higher yields and purity, such as using catalysts, controlling temperature, and employing continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyl group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazol-5(4H)-one: Lacks the benzyl group, which can affect its reactivity and biological activity.
1-phenyl-1H-1,2,4-triazol-5(4H)-one: Contains a phenyl group instead of a benzyl group, leading to different properties.
1-methyl-1H-1,2,4-triazol-5(4H)-one: The methyl group provides different steric and electronic effects compared to the benzyl group.
Uniqueness
1-benzyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity, biological activity, and potential applications. The benzyl group can enhance lipophilicity, improve membrane permeability, and affect the compound’s interaction with molecular targets.
Properties
IUPAC Name |
2-benzyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-10-7-11-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFKQLIGBGEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212203-04-8 |
Source
|
Record name | 1-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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